3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and at the 6-position with a piperazine ring bearing a 2-methoxybenzoyl group. This structure combines heterocyclic diversity (pyridazine, pyrazole, and piperazine) with a benzoyl-derived substituent, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-19(22-23-20)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)29-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQQAYLGUMZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the pyridazine ring. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMSO, acetonitrile.
Catalysts: Palladium, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperazine Ring
Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)piperazin-1-yl]pyridazine ()
- Substituent : 5-fluoro-2-pyrimidinyl replaces the 2-methoxybenzoyl group.
- Molecular weight: 359.39 g/mol vs. 377.45 g/mol for the target compound.
- Inferred Activity : Fluorinated pyrimidines are often associated with anticancer and antiviral applications, suggesting possible divergence in therapeutic targets .
Compound B : 3-(2,4-Dichlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine ()
- Substituent : A 2,4-dichlorobenzyl group replaces the entire piperazine-2-methoxybenzoyl moiety.
- Key Differences :
- The dichlorobenzyl group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s polar piperazine-benzoyl system.
- Molecular weight: 333.22 g/mol vs. 377.45 g/mol .
Pyridazine Core Modifications
Compound C : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Substituent: A chlorophenoxypropyl chain extends from the piperazine ring.
- Key Differences: The flexible propyl linker and chlorophenoxy group may enhance membrane permeability but reduce target specificity. Molecular weight: 395.31 g/mol (estimated).
- Reported Activity : Piperazinyl pyridazines are documented for antiplatelet and antiviral effects, highlighting the role of piperazine in modulating biological pathways .
Pyrazole Substituent Variations
Compound D : N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide ()
- Substituent : A trifluoromethyl-cyclopropylpyrazole replaces the 3,5-dimethylpyrazole.
- Cyclopropyl groups may improve metabolic stability by resisting oxidative degradation.
- Inferred Activity : Trifluoromethylpyrazoles are prevalent in agrochemicals and kinase inhibitors, suggesting divergent applications compared to the dimethyl-substituted target compound .
Research Implications and Gaps
- Structural-Activity Relationship (SAR) : The 2-methoxybenzoyl group in the target compound may favor interactions with polar enzyme pockets (e.g., kinases), while lipophilic analogues like Compound B could target membrane-bound receptors.
- Metabolic Stability : Fluorinated (Compound A) and cyclopropyl-containing (Compound D) derivatives may exhibit superior metabolic profiles compared to the target compound’s methoxy group, which is prone to demethylation.
- Data Limitations : Specific biological activity data (e.g., IC50 values) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, a piperazine moiety, and a methoxybenzoyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine structures often exhibit significant pharmacological activities. The following sections detail specific biological activities associated with this compound.
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated efficacy against BRAF(V600E) mutations and other cancer-related targets. A study indicated that pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a potential synergistic effect .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | MCF-7 |
| Compound B | EGFR | 0.8 | MDA-MB-231 |
| Target Compound | Not specified | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been documented extensively. The target compound's structural features may contribute to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is particularly relevant in conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been highlighted in several studies. For example, related compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity. The target compound's structure suggests it may possess similar antimicrobial properties .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| Target Compound | TBD | TBD |
Case Studies
- Case Study on Antitumor Efficacy : A study investigated the effects of a series of pyrazole derivatives on breast cancer cells. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against resistant cancer cell lines.
- Case Study on Anti-inflammatory Mechanisms : Research demonstrated that specific pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced inflammation in vitro.
Research Findings
Recent findings emphasize the importance of structure-activity relationships (SAR) in developing effective pyrazole-based drugs. The presence of both the pyrazole and piperazine moieties is crucial for enhancing biological activity against various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
